2-{[(Tert-butoxy)carbonyl](methyl)amino}-2-(4-methylphenyl)acetic acid
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Overview
Description
2-{(Tert-butoxy)carbonylamino}-2-(4-methylphenyl)acetic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the protection of amines. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a valuable tool in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(Tert-butoxy)carbonylamino}-2-(4-methylphenyl)acetic acid typically involves the protection of an amine with a Boc group. One common method is the reaction of the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature, and the product is purified by crystallization or chromatography.
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up using flow microreactor systems, which offer improved efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{(Tert-butoxy)carbonylamino}-2-(4-methylphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The Boc group can be selectively removed under acidic conditions, such as with trifluoroacetic acid in dichloromethane.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Removal of the Boc group to yield the free amine.
Scientific Research Applications
2-{(Tert-butoxy)carbonylamino}-2-(4-methylphenyl)acetic acid is widely used in scientific research, particularly in:
Chemistry: As a protecting group for amines in organic synthesis.
Biology: In the synthesis of peptides and other biologically active molecules.
Medicine: As an intermediate in the synthesis of pharmaceuticals.
Industry: In the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-{(Tert-butoxy)carbonylamino}-2-(4-methylphenyl)acetic acid involves the protection of amines through the formation of a carbamate linkage. The Boc group is introduced by reacting the amine with di-tert-butyl dicarbonate, forming a stable carbamate. The Boc group can be removed under acidic conditions, regenerating the free amine .
Comparison with Similar Compounds
Similar Compounds
- 2-{[(Tert-butoxy)carbonyl]amino}-2-(4-methoxyphenyl)acetic acid
- 2-[(tert-But-oxy-carbonyl-amino)-oxy]acetic acid
Uniqueness
2-{(Tert-butoxy)carbonylamino}-2-(4-methylphenyl)acetic acid is unique due to its specific structure, which includes a methyl group on the phenyl ring. This structural feature can influence its reactivity and the types of reactions it undergoes, making it distinct from other Boc-protected compounds.
Properties
Molecular Formula |
C15H21NO4 |
---|---|
Molecular Weight |
279.33 g/mol |
IUPAC Name |
2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-(4-methylphenyl)acetic acid |
InChI |
InChI=1S/C15H21NO4/c1-10-6-8-11(9-7-10)12(13(17)18)16(5)14(19)20-15(2,3)4/h6-9,12H,1-5H3,(H,17,18) |
InChI Key |
ACCOREPCVFQTRB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C(=O)O)N(C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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